3,5-Dichloro-2-hydroxy-4-(trifluoromethyl)benzoic acid physical and chemical properties
3,5-Dichloro-2-hydroxy-4-(trifluoromethyl)benzoic acid physical and chemical properties
An In-depth Technical Guide to 3,5-Dichloro-2-hydroxy-4-(trifluoromethyl)benzoic Acid
Abstract
This technical guide provides a comprehensive overview of 3,5-Dichloro-2-hydroxy-4-(trifluoromethyl)benzoic acid (CAS No. 50343-81-2), a highly functionalized aromatic compound. As a substituted salicylic acid derivative, it possesses a unique combination of reactive groups—a carboxylic acid, a hydroxyl group, and strong electron-withdrawing chloro and trifluoromethyl substituents. These features make it a molecule of significant interest for researchers in medicinal chemistry and materials science. This document details its core physical and chemical properties, outlines a conceptual synthetic strategy, discusses its expected reactivity and potential applications as a key building block, and provides essential safety and handling information. The insights are tailored for researchers, scientists, and drug development professionals seeking to leverage this compound in advanced chemical synthesis.
Chemical Identity and Molecular Structure
3,5-Dichloro-2-hydroxy-4-(trifluoromethyl)benzoic acid is a synthetic organic compound whose identity is defined by the following key parameters.
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CAS Number: 50343-81-2[1]
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Molecular Formula: C₈H₃Cl₂F₃O₃[1]
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Molecular Weight: 275.01 g/mol [1]
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IUPAC Name: 3,5-dichloro-2-hydroxy-4-(trifluoromethyl)benzoic acid
The molecule's structure is foundational to its chemical behavior. The ortho-positioning of the hydroxyl and carboxyl groups on the benzene ring classifies it as a salicylic acid derivative. The ring is further substituted with two chlorine atoms and a trifluoromethyl (CF₃) group, which profoundly influence its electronic properties and reactivity.
Physicochemical Properties
A summary of the key physical and chemical properties is essential for experimental design, including solubility tests, reaction setup, and purification strategies.
| Property | Value / Description | Source / Justification |
| Appearance | Expected to be a white to off-white crystalline powder. | Based on analogous compounds like 3,5-dichloro-4-hydroxybenzoic acid.[2] |
| Melting Point | Data not available. Related compounds such as 3,5-dichloro-4-hydroxybenzoic acid melt in the range of 260-273 °C.[2][3] | The high melting point of the analogue suggests strong intermolecular forces, which are also expected for the title compound. |
| Solubility | Insoluble in water. Soluble in polar organic solvents such as methanol, ethanol, DMSO, and ethyl acetate. | The carboxylic acid and hydroxyl groups provide polarity, but the large, halogenated aromatic structure dominates, leading to poor aqueous solubility. |
| pKa (Acidity) | Data not available. The carboxylic acid proton is expected to be significantly more acidic (pKa < 4.2) than benzoic acid.[4] The phenolic proton is also expected to be more acidic than phenol. | The combined inductive electron-withdrawing effects of the two chlorine atoms and the powerful trifluoromethyl group destabilize the O-H bonds and stabilize the resulting conjugate bases. |
Reactivity and Synthetic Profile
The reactivity of 3,5-dichloro-2-hydroxy-4-(trifluoromethyl)benzoic acid is governed by its three primary functional groups: the carboxylic acid, the phenol, and the electron-deficient aromatic ring.
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Carboxylic Acid Group: This group undergoes standard reactions such as esterification, conversion to acyl halides (e.g., using thionyl chloride), and amide bond formation.[5] These reactions are fundamental for integrating the molecule into larger structures, such as active pharmaceutical ingredients (APIs).[6]
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Phenolic Hydroxyl Group: The hydroxyl group can be alkylated to form ethers or acylated to form esters. Its acidity also allows it to act as a nucleophile in its deprotonated form.
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Aromatic Ring: The ring is highly deactivated towards electrophilic aromatic substitution due to the presence of five electron-withdrawing substituents (COOH, OH, 2x Cl, CF₃). Conversely, it is activated towards nucleophilic aromatic substitution, although the high degree of substitution limits potential reaction sites.
Conceptual Synthesis Workflow
Illustrative Experimental Protocol (Conceptual)
This protocol describes a hypothetical but chemically sound method for the carboxylation step (Step 2 in Figure 2), which is often the most challenging part of synthesizing salicylic acids.
Objective: To introduce a carboxylic acid group ortho to the hydroxyl group on 2,6-dichloro-4-(trifluoromethyl)phenol via a Kolbe-Schmitt type reaction.
Methodology:
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Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon). This is critical as the phenoxide intermediate is moisture-sensitive.
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Phenoxide Formation: In a high-pressure reactor, dissolve 1.0 equivalent of 2,6-dichloro-4-(trifluoromethyl)phenol in a suitable anhydrous solvent (e.g., toluene). Add 1.1 equivalents of a strong base, such as sodium hydride (NaH), portion-wise at 0 °C to form the sodium phenoxide.
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Carbon Dioxide Addition: Seal the reactor and pressurize it with anhydrous carbon dioxide (CO₂) to 5-10 atm.
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Thermal Carboxylation: Heat the reaction mixture to 120-150 °C. The high temperature and pressure are necessary to drive the electrophilic attack of CO₂ onto the electron-rich phenoxide ring. The reaction progress should be monitored by a suitable technique like HPLC or TLC.
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Work-up and Acidification: After the reaction is complete (typically several hours), cool the reactor to room temperature and carefully vent the excess CO₂. Quench the reaction mixture by slowly adding it to ice-cold water.
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Isolation: Transfer the aqueous mixture to a separatory funnel and wash with a non-polar solvent (e.g., hexane) to remove any unreacted starting material. Acidify the aqueous layer to a pH of ~1-2 with concentrated hydrochloric acid (HCl). This protonates the carboxylate, causing the desired product, 3,5-dichloro-2-hydroxy-4-(trifluoromethyl)benzoic acid, to precipitate out of the solution.
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Purification: Collect the crude solid by vacuum filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
Spectral Characterization
Unambiguous identification of the final compound relies on a combination of spectroscopic methods. The expected spectral data are as follows:
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¹H NMR: The spectrum would be simple, showing a single sharp singlet for the aromatic proton. Two additional, broader singlets, which are exchangeable with D₂O, would correspond to the acidic protons of the carboxylic acid and the phenolic hydroxyl group.
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¹³C NMR: The spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule, including the low-field signal of the carboxyl carbon and the characteristic quartet of the trifluoromethyl carbon due to C-F coupling.
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¹⁹F NMR: A single, sharp singlet would be observed, which is characteristic of the CF₃ group, with no adjacent fluorine or hydrogen atoms to cause splitting.
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Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would show a distinct molecular ion (M⁺) peak with a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). Key fragmentation pathways would include the loss of a hydroxyl radical (•OH), a carboxyl group (•COOH), and chlorine atoms.[7]
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Infrared (IR) Spectroscopy: A broad absorption band from ~2500 to 3300 cm⁻¹ would be characteristic of the O-H stretching of the hydrogen-bonded carboxylic acid. A sharp, strong C=O stretching absorption would appear around 1700 cm⁻¹. Strong C-F and C-Cl stretching bands would also be present in the fingerprint region.
Applications and Research Significance
Halogenated and trifluoromethyl-substituted aromatic compounds are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals. Analogous structures, such as 2,6-dichloro-4-(trifluoromethyl)aniline, are known to be key precursors for important commercial products.[8]
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Agrochemical Intermediates: This molecular scaffold is closely related to intermediates used in the synthesis of phenylpyrazole insecticides, such as Fipronil. The specific substitution pattern is designed to confer potent biological activity.
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Pharmaceutical Building Blocks: The compound serves as a valuable building block for creating complex drug candidates. It is particularly relevant for the synthesis of GABA (gamma-aminobutyric acid) receptor antagonists, which have applications in neuroscience research and the development of treatments for neurological disorders.[8]
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Materials Science: The high degree of halogenation and the presence of a CF₃ group can impart unique properties like hydrophobicity and thermal stability, making it a candidate for incorporation into specialty polymers or liquid crystals.[6]
Safety and Handling
While a specific safety data sheet (SDS) for 3,5-dichloro-2-hydroxy-4-(trifluoromethyl)benzoic acid is not widely available, data from structurally similar and hazardous chemicals should be used to guide handling procedures.
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Health Hazards: Assumed to be hazardous. Compounds of this class can cause severe skin and eye irritation.[9][10] Inhalation of dust may lead to respiratory tract irritation.[11] It may be harmful if swallowed or absorbed through the skin.
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Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[12]
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Handling: Avoid creating dust. Use spark-proof tools and ensure proper grounding of equipment. Keep away from incompatible materials such as strong oxidizing agents and strong bases.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from direct sunlight.
Conclusion
3,5-Dichloro-2-hydroxy-4-(trifluoromethyl)benzoic acid is a highly functionalized aromatic compound with significant potential as an advanced chemical intermediate. Its unique combination of a salicylic acid core with heavy halogenation and a trifluoromethyl group makes it an attractive building block for developing novel agrochemicals, pharmaceuticals, and materials. A thorough understanding of its physicochemical properties, reactivity, and handling requirements, as outlined in this guide, is crucial for its effective and safe utilization in research and development.
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